molecular formula C22H20F3N3O B302212 N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide

N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide

Cat. No. B302212
M. Wt: 399.4 g/mol
InChI Key: YJWMFWKBQXNAIN-WGARJPEWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a significant role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide has been shown to exhibit significant biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, making it a promising candidate for the treatment of various inflammatory diseases. It has also been shown to exhibit significant antioxidant activity, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide is its potential as a drug candidate. Its anti-inflammatory and analgesic activities make it a promising candidate for the treatment of various inflammatory diseases. However, one of the significant limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide. One of the most significant directions is to investigate its potential as a drug candidate for the treatment of various inflammatory diseases. Further studies are needed to understand its mechanism of action fully and to optimize its pharmacokinetic properties. Another direction is to investigate its potential as an antioxidant agent, which can help protect cells from oxidative damage. Additionally, further studies are needed to investigate its potential as a diagnostic tool for various diseases.

Synthesis Methods

N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde with 2-phenylacetic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has been shown to exhibit significant anti-inflammatory and analgesic activities in animal models, making it a promising candidate for the treatment of various inflammatory diseases.

properties

Product Name

N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide

Molecular Formula

C22H20F3N3O

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C22H20F3N3O/c1-15-11-18(14-26-27-21(29)12-17-7-4-3-5-8-17)16(2)28(15)20-10-6-9-19(13-20)22(23,24)25/h3-11,13-14H,12H2,1-2H3,(H,27,29)/b26-14-

InChI Key

YJWMFWKBQXNAIN-WGARJPEWSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=N\NC(=O)CC3=CC=CC=C3

SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NNC(=O)CC3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NNC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.